1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(3-FLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DION
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Overview
Description
1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(3-FLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DION is a complex organic compound that features multiple aromatic rings, halogen substituents, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the dichlorophenyl groups: These can be incorporated through electrophilic aromatic substitution reactions.
Formation of the pyrrolo[3,4-d][1,2,3]triazole ring: This can be synthesized via cycloaddition reactions involving azides and alkynes.
Final assembly: The various fragments are then coupled together using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the aromatic rings or the heterocyclic nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the structure.
Substitution: Halogen substituents can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The compound could be studied for its ability to inhibit specific enzymes.
Protein Binding:
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: Potential use in the development of diagnostic agents.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymers: Use in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Binding to enzymes or receptors: Inhibiting their activity or altering their function.
Interacting with nucleic acids: Affecting gene expression or replication.
Modulating cellular pathways: Influencing signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-indazol-3-yl)ethanone
- 3-(2,4-Dichlorophenyl)-7-(2,4-dichlorobenzylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole
- 5-(3-Fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Uniqueness
The unique combination of structural features in 1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(3-FLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DION, such as the presence of multiple halogen substituents and the specific arrangement of heterocyclic rings, distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23Cl4FN6O3/c33-18-8-7-16(24(35)12-18)11-17-3-1-6-23-27(17)39-43(29(23)22-10-9-19(34)13-25(22)36)26(44)15-41-30-28(38-40-41)31(45)42(32(30)46)21-5-2-4-20(37)14-21/h2,4-5,7-14,23,28-30H,1,3,6,15H2/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGNWTAORFZZGR-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23Cl4FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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